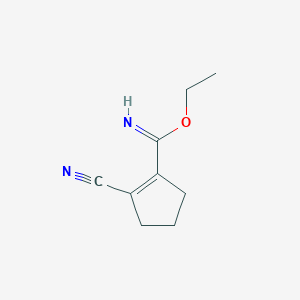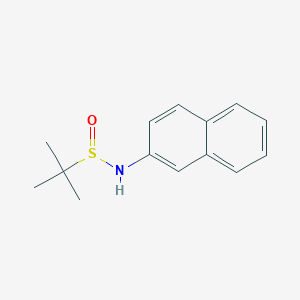
2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide is an organic compound with a complex structure that includes a naphthalene ring, a methyl group, and a sulfinamide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide typically involves multi-step organic reactions. One common method starts with the naphthalene derivative, which undergoes sulfinylation to introduce the sulfinamide group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and efficiency, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nitrating mixtures under controlled conditions.
Major Products
Oxidation: Sulfonamides.
Reduction: Amines.
Substitution: Halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide involves its interaction with specific molecular targets. The sulfinamide group can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The naphthalene ring provides a hydrophobic surface that can interact with lipid membranes or hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-methylnaphthalene: A simpler naphthalene derivative without the sulfinamide group.
Naphthalene-2-sulfonamide: Contains a sulfonamide group instead of a sulfinamide group.
Uniqueness
2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide is unique due to the presence of both the naphthalene ring and the sulfinamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Eigenschaften
Molekularformel |
C14H17NOS |
|---|---|
Molekulargewicht |
247.36 g/mol |
IUPAC-Name |
2-methyl-N-naphthalen-2-ylpropane-2-sulfinamide |
InChI |
InChI=1S/C14H17NOS/c1-14(2,3)17(16)15-13-9-8-11-6-4-5-7-12(11)10-13/h4-10,15H,1-3H3 |
InChI-Schlüssel |
JONCAVGABOZOLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)S(=O)NC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13004715.png)
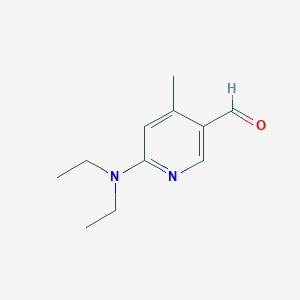

![Ethyl 8-hydroxybicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13004757.png)


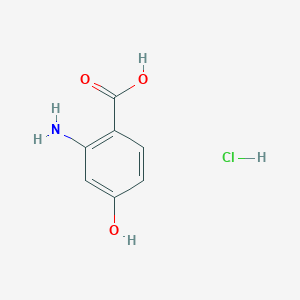

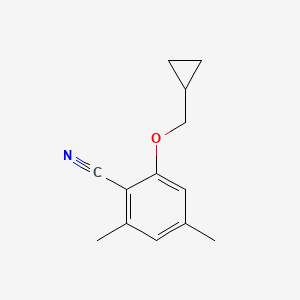
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
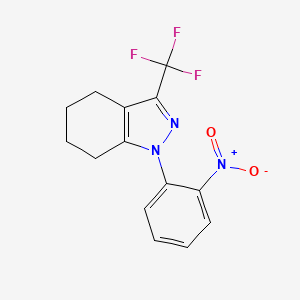
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
